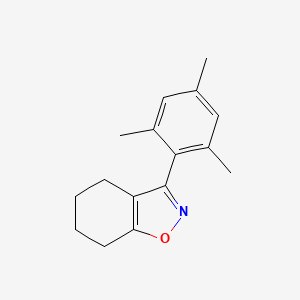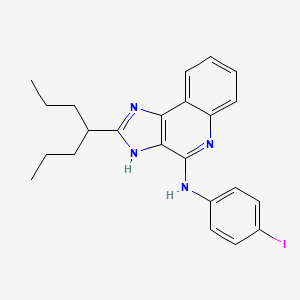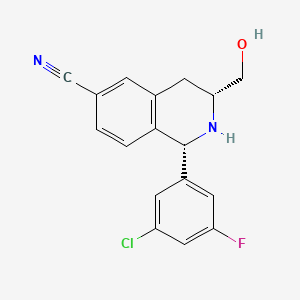
Relutrigine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly effective in inhibiting persistent sodium currents induced by ATX-II (Nav 1.5 activator) or the SCN8A mutation N1768D, with IC50 values of 141 nM and 75 nM, respectively . Relutrigine exhibits potent use-dependent block and reduces neuronal intrinsic excitability, making it a promising compound for anticonvulsant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of relutrigine involves several steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of high-purity reagents and solvents, controlled reaction environments, and purification processes such as crystallization and chromatography. The production process is designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Relutrigine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Relutrigine has several scientific research applications, including:
Chemistry: Used as a tool to study sodium channel inhibition and its effects on neuronal excitability.
Biology: Investigated for its role in modulating neuronal activity and its potential therapeutic effects.
Medicine: Explored as a potential anticonvulsant agent for the treatment of epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting sodium channels
Mechanism of Action
Relutrigine exerts its effects by inhibiting persistent sodium channels, particularly those induced by ATX-II (Nav 1.5 activator) or the SCN8A mutation N1768D. This inhibition reduces persistent sodium currents (I_Na), leading to decreased neuronal excitability. The compound exhibits a use-dependent block, meaning its inhibitory effects are more pronounced with increased neuronal activity .
Comparison with Similar Compounds
Relutrigine is unique in its potent and selective inhibition of persistent sodium channels. Similar compounds include:
Lamotrigine: Another sodium channel inhibitor with anticonvulsant properties.
Carbamazepine: A well-known anticonvulsant that also targets sodium channels.
Phenytoin: An anticonvulsant that inhibits sodium channels but with a different mechanism of action
This compound stands out due to its higher potency and selectivity for persistent sodium channels, making it a promising candidate for further research and development .
Properties
CAS No. |
2392951-29-8 |
|---|---|
Molecular Formula |
C15H11F6N5O2 |
Molecular Weight |
407.27 g/mol |
IUPAC Name |
3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C15H11F6N5O2/c1-2-28-15(20,21)13-25-24-11-5-22-10(6-26(11)13)8-3-9(16)12(23-4-8)27-7-14(17,18)19/h3-6H,2,7H2,1H3 |
InChI Key |
BFXBSYMVTNEFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NN=C2N1C=C(N=C2)C3=CC(=C(N=C3)OCC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


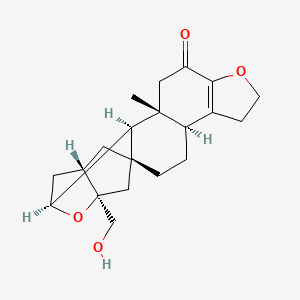

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
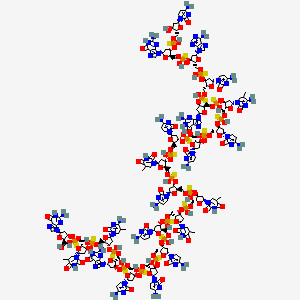
![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
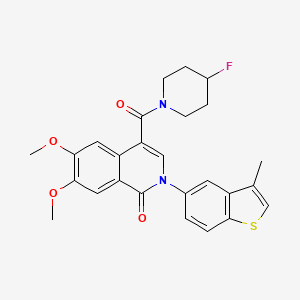

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)
